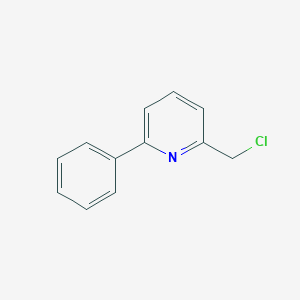

2-(Chloromethyl)-6-phenylpyridine

Description

2-(Chloromethyl)-6-phenylpyridine (C₁₂H₁₀ClN, molecular weight: 203.67 g/mol) is a pyridine derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a phenyl ring at position 6 of the pyridine core. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of ligands for transition metal catalysts. For example, it reacts with bipyrrolidine in the presence of Na₂CO₃ and tetrabutylammonium bromide to form a bidentate ligand for photoredox catalysis . The chloromethyl group enables nucleophilic substitution reactions, making it a versatile alkylating agent in coordination chemistry and pharmaceutical synthesis.

Properties

CAS No. |

147937-33-5 |

|---|---|

Molecular Formula |

C12H10ClN |

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-(chloromethyl)-6-phenylpyridine |

InChI |

InChI=1S/C12H10ClN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

NPSWBGSNFIEDJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |

Synonyms |

2-(CHLOROMETHYL)-6-PHENYLPYRIDINE |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

- Intermediate in Drug Development : 2-(Chloromethyl)-6-phenylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form complex structures makes it valuable in medicinal chemistry. For instance, it can be transformed into biologically active derivatives through nucleophilic substitution reactions, facilitating the design of new drugs targeting specific diseases .

2. Catalysis

- Ligand in Transition Metal Catalysis : The compound can act as a ligand in coordination chemistry, particularly in catalysis involving late transition metals. Its unique structure allows it to stabilize metal centers, enhancing catalytic activity. Research indicates that derivatives of this compound are effective in catalytic cycles for reactions such as cross-coupling and oxidation .

3. Biological Activity

- Antimicrobial and Insecticidal Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. Additionally, some derivatives have shown insecticidal activity against agricultural pests, indicating their utility in crop protection .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of various derivatives of this compound aimed at enhancing antimicrobial activity. The synthesized compounds were tested against a range of bacterial strains, with several exhibiting significant inhibitory effects. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Case Study 2: Catalytic Applications

Research demonstrated that complexes formed with this compound derivatives and palladium showed enhanced catalytic efficiency in cross-coupling reactions. The unique electronic properties imparted by the chloromethyl group were found to facilitate the activation of aryl halides, leading to higher yields in product formation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between 2-(Chloromethyl)-6-phenylpyridine and related pyridine derivatives:

Reactivity and Electronic Effects

- Chloromethyl vs. Chloro Substituents: The chloromethyl group in this compound is more reactive toward nucleophilic substitution than the direct chloro substituent in 2-Chloro-6-phenylpyridine.

Trichloromethyl (Nitrapyrin) :

The -CCl₃ group in Nitrapyrin is highly electron-withdrawing and sterically bulky, making it resistant to hydrolysis. This property underpins its agricultural use as a slow-release nitrification inhibitor .- Cyano Substituent: 2-Chloro-6-phenylpyridine-3-carbonitrile exhibits enhanced planarity due to the electron-withdrawing cyano group, which stabilizes the pyridine ring’s aromaticity. This structural rigidity is advantageous in crystallographic studies .

Fluorinated Derivatives : Compounds like 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine demonstrate increased lipophilicity and metabolic stability due to fluorine atoms, making them relevant in medicinal chemistry .

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method involves treating 6-phenyl-2-pyridylmethanol with thionyl chloride (SOCl₂) at room temperature for 1 hour. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Key advantages include:

-

High yield : 99% after purification by silica gel column chromatography.

-

Mild conditions : No external heating or catalysts required.

-

Scalability : Demonstrated at gram-scale (1.76 g starting material).

Table 1: Reaction Conditions for Direct Chlorination

| Parameter | Value/Description |

|---|---|

| Starting Material | 6-Phenyl-2-pyridylmethanol |

| Chlorinating Agent | Thionyl Chloride (10 mL) |

| Temperature | 20°C (Room Temperature) |

| Reaction Time | 1 hour |

| Workup | Neutralization (NaHCO₃), Extraction (EtOAc), Column Chromatography |

| Yield | 99% |

Purification and Characterization

The crude product is purified using ethyl acetate-hexane (1:5) eluent, yielding a colorless oily substance. Nuclear magnetic resonance (NMR) confirms structural integrity:

Multi-Step Synthesis via Friedel-Crafts Acylation, Reduction, and Chlorination

Adapted Methodology from Patent Literature

While no direct synthesis of this compound is documented in the provided sources, analogous protocols for 2-methyl-6-(chloromethyl)pyridine hydrochloride (CN105198799A) suggest a scalable three-step route:

Step 1: Friedel-Crafts Acylation

Step 2: Reduction to Hydroxymethyl Intermediate

Step 3: Chlorination with Thionyl Chloride

-

Chlorinating Agent : Thionyl chloride (SOCl₂).

-

Conditions : -20°C to -5°C, followed by gradual warming to room temperature.

Table 2: Comparative Analysis of Multi-Step Synthesis

Challenges in Adapting the Friedel-Crafts Route

Replacing the methyl group in 2-picoline with a phenyl moiety introduces steric and electronic effects that may necessitate:

-

Higher reaction temperatures for acylation due to decreased nucleophilicity.

-

Modified catalysts (e.g., Brønsted acids) to accommodate bulkier substituents.

Industrial Production Feasibility

Continuous Flow Reactors

Adopting flow chemistry could enhance the direct chlorination method by:

-

Reducing reaction time via improved heat/mass transfer.

-

Minimizing SOCl₂ exposure through automated handling.

Cost-Benefit Analysis

-

Direct chlorination : Lower operational costs but higher reagent expense (SOCl₂).

-

Multi-step synthesis : Higher infrastructure investment but cheaper raw materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.